Product packaging for 2-Ethyl-acridone(Cat. No.:)

2-Ethyl-acridone

Cat. No.: B14467771
M. Wt: 223.27 g/mol
InChI Key: ZPKGRHWSHUCFPO-UHFFFAOYSA-N
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Description

2-Ethyl-acridone is an organic compound with the molecular formula C15H13NO, based on the tricyclic acridone skeleton featuring nitrogen at the 10th position and a carbonyl group at the 9th position . This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Acridone derivatives are extensively investigated for their potent antimicrobial and antifungal properties . Recent research on novel acridone analogues has demonstrated significant efficacy against a range of pathogens, including Pseudomonas aeruginosa , Escherichia coli , Staphylococcus aureus , and Candida albicans , with some derivatives showing activity that surpasses conventional antibiotics like gentamicin . This makes this compound a promising scaffold for developing new agents to address the growing challenge of antimicrobial resistance (AMR) . Furthermore, the acridone core serves as a key structural motif in antitumor agent discovery . Acridone derivatives can function as DNA-intercalating agents and inhibit crucial enzymes such as topoisomerase I and II . Some analogues, like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have been noted for their high activity against solid tumours and their ability to overcome multidrug resistance (MDR) in tumor cells, highlighting the therapeutic potential of this chemical class . Researchers value this compound as a versatile building block for synthesizing novel compounds to explore these mechanisms and develop new therapeutic candidates. Handling and Safety: As a laboratory chemical, appropriate safety precautions should be followed. Acridone-related compounds may cause skin and serious eye irritation . Always consult the relevant Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye/face protection. Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B14467771 2-Ethyl-acridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-ethyl-10H-acridin-9-one

InChI

InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17)

InChI Key

ZPKGRHWSHUCFPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl Acridone and Analogs

Established Condensation and Cyclization Protocols

Traditional methods for the synthesis of acridones often rely on condensation and cyclization reactions that have been refined over many years. These protocols, while effective, sometimes require harsh reaction conditions.

Ullmann Condensation Approaches for Substituted Acridones

The Ullmann condensation is a cornerstone in the synthesis of acridone (B373769) derivatives. jocpr.compharmatutor.orgresearchgate.net This method involves the copper-catalyzed reaction between an o-halobenzoic acid and a substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. jocpr.comrsc.org Subsequent intramolecular cyclization of this intermediate, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, yields the corresponding acridone. jocpr.comrsc.org

The versatility of the Ullmann condensation allows for the synthesis of a wide array of substituted acridones by varying the substituents on both the aniline and the o-halobenzoic acid starting materials. rsc.orgnih.gov For instance, the reaction of 2-chlorobenzoic acid with various anilines is a common strategy. rsc.orgmostwiedzy.pl The reaction conditions for the initial condensation can vary, with catalysts ranging from copper powder to cuprous salts and reaction media including dimethylformamide or refluxing 2-propanol with a base. conicet.gov.ar

Reactant 1Reactant 2Key ReagentsProductReference
o-Halobenzoic acidSubstituted anilineCopper powder, K2CO3N-(Substituted phenyl) anthranilic acid jocpr.com
N-(Substituted phenyl) anthranilic acid---Concentrated H2SO4 or Polyphosphoric acidSubstituted acridone jocpr.com
2-chlorobenzoic acidm-nitroanilineCopperN-(3'-nitrophenyl)anthranilic acid mostwiedzy.pl
2-bromobenzoic acidAniline derivativesPotassium carbonate, Copper2-arylamino benzoic acids rsc.org

Benzyne-Mediated Cycloaddition Strategies

Benzyne, a highly reactive intermediate, provides an alternative pathway for the synthesis of acridones. One approach involves the reaction of a β-lactam with an aryne precursor, which leads to the formation of an acridone through a process involving N-C bond insertion and subsequent rearrangement. nih.govmdpi.com Specifically, the reaction of a β-lactam with an aryne can yield a 2,3-dihydroquinolin-4-one intermediate, which upon further reaction with another equivalent of aryne, cyclizes to the acridone skeleton. nih.gov Another strategy utilizes the reaction of ortho-halobenzamides with an aryne precursor under microwave irradiation to achieve a one-step synthesis of acridone. mdpi.com These benzyne-mediated methods offer a unique entry into the acridone framework, often under transition-metal-free conditions. nih.govmdpi.com

Radical Annulation Pathways from Quinone Precursors

Radical reactions involving quinone precursors offer another distinct route to acridone derivatives. For example, the treatment of quinone derivatives with 1-nitrile-ethylacetate in the presence of manganese(III) acetate (B1210297) can lead to the formation of 2-chloroacridone derivatives through a radical reaction mechanism. jocpr.com Additionally, a silver(I)-catalyzed oxidative ring-opening of cyclopropanols with quinones can be employed to synthesize γ-carbonyl quinones, which are related structures. beilstein-journals.org The redox chemistry of quinones, which are readily reduced to semiquinone radical anions, is central to these pathways. nih.gov

Modern and Catalytic Synthesis Techniques

Recent advancements in organic synthesis have led to the development of more efficient and milder catalytic methods for constructing the acridone core, often with improved functional group tolerance and atom economy.

Transition-Metal-Free Formal (4 + 2) Cycloadditions

A notable modern approach is the transition-metal-free formal (4 + 2) cycloaddition for the direct synthesis of acridone derivatives. acs.orgresearchgate.netnih.gov This method utilizes readily available o-aminobenzamides and 2-(trimethylsilyl)aryl triflates. acs.orgnih.gov A key feature of this strategy is the crucial role of the base in controlling the selectivity of the reaction to produce either N-H or N-aryl acridones. acs.orgresearchgate.net This reaction proceeds without the need for a transition metal catalyst, offering a more environmentally benign and cost-effective synthetic route. acs.orgresearchgate.netnih.gov

Palladium-Catalyzed C-H Carbonylation and Oxidative Carbonylation of Diarylamines

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of acridones from diarylamine precursors. One such method is the dual C-H carbonylation of commercially available diarylamines. organic-chemistry.orgorganic-chemistry.org This reaction can be performed under CO-free conditions, using a CO source like dicobalt octacarbonyl (Co2(CO)8), which enhances the safety and operational simplicity of the procedure. organic-chemistry.orgnih.gov The protocol demonstrates good functional group compatibility and is scalable. organic-chemistry.org

Another significant development is the palladium/copper co-catalyzed oxidative C-H/C-H carbonylation of diphenylamines. thieme-connect.comacs.org This process involves a double C(sp²)-H functionalization and the incorporation of a carbonyl group from a carbon monoxide source. acs.org The reaction is typically carried out under mild conditions and tolerates various functional groups, providing an atom-economic pathway to acridone synthesis. acs.org Mechanistic studies suggest that these reactions proceed through Pd-catalyzed C-H activation followed by CO insertion and subsequent intramolecular C(sp²)-H bond activation. organic-chemistry.org

Starting MaterialCatalyst SystemCarbonyl SourceKey FeaturesReference
DiarylaminesPdCl2, Cu(TFA)2·xH2OCo2(CO)8CO-free, good functional group tolerance, scalable organic-chemistry.org
DiphenylaminesPalladium/CopperCarbon MonoxideOxidative double C(sp²)-H functionalization, atom-economic acs.org
DiarylaminesPd(dba)2, Cu(TFA)2⋅xH2OCr(CO)6Oxidative dual C−H carbonylation researchgate.net

Iridium(III)-Catalyzed Amination Annulation Processes

Recent advancements in organic synthesis have highlighted the efficacy of transition-metal catalysis for constructing complex heterocyclic scaffolds like acridone. Iridium(III)-catalyzed reactions, in particular, have emerged as a powerful tool for C-H activation and subsequent annulation to form acridone derivatives.

A notable one-pot method involves the Iridium(III)-catalyzed C-H activation/amination/annulation of 2-phenyloxazoles with anthranils. nih.govresearchgate.net This process is characterized by its high regioselectivity and atom economy, affording the desired acridone products in moderate to good yields. nih.gov The reaction mechanism is believed to proceed through an Ir(I)-Ir(III)-Ir(I) catalytic cycle involving oxidative addition, dehydrogenation, and reductive elimination. While this specific study did not report the synthesis of 2-ethyl-acridone itself, the substrate scope suggests that appropriately substituted starting materials could potentially yield the target compound. For instance, using a 2-phenyl-oxazole with an ethyl group at the desired position on the phenyl ring could theoretically lead to the formation of this compound.

The catalytic system typically employs a catalyst like [Cp*IrCl₂]₂. researchgate.net Mechanistic studies on related iridium-catalyzed reactions suggest the formation of key intermediates that facilitate the cyclization and formation of the acridone core. nih.govacs.org For example, in the synthesis of quinazolines, an iridium complex featuring a 2-(4-methoxyphenyl)-1,8-naphthyridyl ligand demonstrated excellent performance in hydrogen transfer-mediated annulation reactions. nih.gov This highlights the importance of ligand design in directing the catalytic activity and selectivity of the iridium center.

Although direct synthesis of this compound via this specific named process is not explicitly detailed in the literature, the principles of Ir(III)-catalyzed C-H activation provide a promising and modern avenue for its synthesis and the creation of its analogs. rsc.orgresearchgate.net

Grignard Reagent-Mediated Synthesis with Subsequent Oxidation

The use of Grignard reagents in the synthesis of acridones represents a more classical, yet effective, approach. This methodology typically involves the reaction of a Grignard reagent with a suitable precursor, followed by a cyclization and oxidation step to yield the final acridone structure.

While a direct, one-step synthesis of this compound using a Grignard reagent is not commonly reported, a multi-step sequence can be envisioned. A plausible route would involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitably substituted 2-aminobenzophenone (B122507) derivative. The resulting tertiary alcohol could then undergo an acid-catalyzed cyclization (dehydration) to form a 9,9-disubstituted-9,10-dihydroacridine, which upon oxidation would yield the corresponding 9-substituted acridine (B1665455). Alternatively, a Grignard reagent could be used to construct a key intermediate which is then converted to the acridone.

A more general approach to acridones involves the reaction of N-aryl-2-aminobenzaldehydes. While not directly involving a Grignard reagent for the key bond formation of the ethyl group, the synthesis of these precursors could potentially utilize Grignard chemistry.

It is important to note that modern transition-metal-catalyzed methods are often preferred due to their higher efficiency and functional group tolerance compared to traditional Grignard-based syntheses.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing yields, and improving the purity of products. The application of microwave irradiation to the synthesis of acridone and its derivatives has been shown to be highly effective.

One of the most common methods for acridone synthesis is the Ullmann condensation, which involves the reaction of a 2-halobenzoic acid with an aniline derivative, followed by cyclization of the resulting N-phenylanthranilic acid. Microwave irradiation can significantly reduce the reaction times for both steps of this process. For the synthesis of this compound, this would involve the reaction of a 2-halobenzoic acid with 4-ethylaniline.

A study on the synthesis of substituted 2-ethyl-3-methylquinolines demonstrated the effectiveness of microwave irradiation in conjunction with a solid acid catalyst (Nafion® NR50). mdpi.com This protocol, which reacts anilines with propionaldehyde, yielded the desired products in good to excellent yields with significantly reduced reaction times. mdpi.com Although this example produces quinolines, the principle of using microwave assistance to promote acid-catalyzed cyclizations is directly applicable to the synthesis of acridones from N-phenylanthranilic acids.

The key advantages of using microwave assistance in acridone synthesis include:

Rate Acceleration: Reactions that take several hours under conventional heating can often be completed in minutes.

Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

Greener Chemistry: Reduced reaction times lead to lower energy consumption.

The following table summarizes a representative microwave-assisted synthesis of a related heterocyclic system, highlighting the efficiency of this method.

ReactantsProductCatalystConditionsYieldReference
Substituted Anilines + Propionaldehyde2-Ethyl-3-methylquinolinesNafion® NR50Microwave, 120 °C, 30 min86-89% mdpi.com

This data underscores the potential of microwave-assisted protocols for the efficient and rapid synthesis of this compound.

Catalytic Coupling Reactions (e.g., Heck Coupling for Olefinic Substituents)

Catalytic cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including acridone. While the Heck coupling is specifically used to introduce olefinic (vinyl) substituents, other coupling reactions like Suzuki, Stille, and Buchwald-Hartwig are used to introduce aryl, alkyl, and amino groups, respectively. These reactions are typically performed on a pre-formed acridone scaffold that has been halogenated at the desired position.

For creating analogs of this compound, one could start with a dihalo-acridone and selectively perform different coupling reactions. For example, a 2-bromo-7-chloroacridone could potentially undergo a Suzuki coupling at the 2-position with an ethylboronic acid derivative, followed by a different coupling reaction at the 7-position to introduce another substituent.

Recent research has focused on the C-H activation of the acridone core itself, bypassing the need for pre-halogenation. For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize complex fused acridones. dicp.ac.cnresearchgate.net These methods allow for the direct formation of C-C or C-N bonds on the acridone skeleton.

The table below illustrates the versatility of various catalytic coupling reactions for the synthesis of complex molecules, a principle applicable to the derivatization of an acridone core.

Coupling ReactionMetal CatalystBond FormedTypical Substrates
Suzuki CouplingPalladium, NickelC(sp²) - C(sp²)Aryl Halide + Arylboronic Acid
Heck CouplingPalladiumC(sp²) - C(sp²)Aryl Halide + Alkene
Buchwald-Hartwig AminationPalladium, CopperC(sp²) - NAryl Halide + Amine
C-H Activation/AnnulationRhodium, IridiumC(sp²) - C(sp²)Arene + Alkyne/Alkene

These catalytic methods provide a modular and powerful platform for generating a diverse library of this compound analogs with various substituents for further research. uvigo.galresearchgate.net

Biosynthetic and Biomimetic Approaches

Nature produces a vast array of acridone alkaloids with diverse structures and biological activities. Harnessing and mimicking these biosynthetic pathways offers a green and efficient alternative to traditional chemical synthesis.

Heterologous Expression Systems (e.g., Escherichia coli) for Acridone Alkaloid Production

Heterologous expression involves transferring the genes responsible for a specific biosynthetic pathway from the native organism into a more easily culturable host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. This metabolic engineering approach can be used to produce acridone alkaloids.

The biosynthesis of acridones in plants and microbes starts from simple precursors and involves a key enzyme, acridone synthase (ACS). ACS catalyzes the condensation of an anthraniloyl-CoA molecule with three molecules of malonyl-CoA to form the central acridone scaffold. By introducing the gene for ACS and ensuring a supply of the necessary precursors, E. coli can be engineered to produce the basic acridone core.

Further tailoring enzymes, such as methyltransferases, hydroxylases, and prenyltransferases, can then be co-expressed to modify the acridone scaffold and produce a variety of derivatives. While the specific production of this compound via this method has not been reported, it is theoretically achievable by engineering the precursor supply chain within the host organism to provide a 4-ethyl-anthraniloyl-CoA or by using a promiscuous tailoring enzyme that can add an ethyl group.

This approach allows for the sustainable and scalable production of complex natural products and their analogs.

Enzymatic Synthesis and Biocatalysis for Acridone Derivatization

Biocatalysis utilizes isolated enzymes or whole microbial cells to perform specific chemical transformations. This can be a powerful strategy for the synthesis and derivatization of acridones, offering high selectivity and mild reaction conditions.

Enzymes can be used in two main ways:

De Novo Synthesis: As mentioned above, acridone synthase (ACS) can be used to construct the acridone core from basic building blocks.

Derivatization: A pre-existing acridone core, such as this compound synthesized chemically, can be modified using specific enzymes. For example:

Hydroxylases (e.g., cytochrome P450 monooxygenases) can introduce hydroxyl groups at specific positions on the aromatic rings.

Methyltransferases can add methyl groups using S-adenosyl methionine (SAM) as a methyl donor.

Glycosyltransferases can attach sugar moieties to the acridone scaffold, which can significantly alter its properties.

The high regio- and stereoselectivity of enzymes often surpasses what can be achieved with conventional chemical methods, avoiding the need for complex protecting group strategies. For example, an enzyme could potentially hydroxylate this compound at a single, specific position, a transformation that would be challenging to achieve with chemical oxidants. The use of biocatalysis represents a growing field that combines the precision of nature with the needs of modern chemical synthesis.

Regioselective Functionalization and Derivatization Strategies

The strategic functionalization of the acridone scaffold is pivotal for modulating its chemical and physical properties. Regioselective methods allow for the precise introduction of substituents at specific positions on the tricyclic core, enabling the synthesis of targeted analogs with tailored characteristics. Key derivatization sites include the carbon skeleton, particularly the 2-position, and the acridone nitrogen (N-10).

Introduction of Alkyl Substituents at the 2-Position

The introduction of alkyl groups, such as an ethyl group, at the 2-position of the acridone core is most reliably achieved through a classical synthetic approach involving the Ullmann condensation followed by cyclization. This method builds the acridone skeleton from specifically substituted precursors, thereby ensuring the regioselective placement of the desired substituent.

A common and unambiguous pathway to synthesize this compound begins with the reaction of m-ethylaniline and o-chlorobenzoic acid. This Ullmann-type condensation yields the intermediate 3'-ethyldiphenylamine-2-carboxylic acid. acs.org Subsequent intramolecular cyclization of this intermediate, typically promoted by a strong acid like polyphosphoric acid or sulfuric acid, results in the formation of this compound. derpharmachemica.comijddr.in This strategy is analogous to the well-established synthesis of 2-methylacridone, which utilizes p-toluidine (B81030) and o-chlorobenzoic acid as starting materials. acs.orgnih.gov The success of this method hinges on the availability of the appropriately substituted aniline precursor.

Table 1: Key Reaction for the Synthesis of this compound

StepReactantsReagents/ConditionsProduct
1. Ullmann Condensationm-Ethylaniline, o-Chlorobenzoic acidCopper catalyst, K₂CO₃3'-Ethyldiphenylamine-2-carboxylic acid
2. Cyclization3'-Ethyldiphenylamine-2-carboxylic acidPolyphosphoric Acid (PPA) or H₂SO₄, HeatThis compound

This synthetic route provides excellent control over the final substitution pattern, making it a preferred method for preparing 2-alkylated acridone derivatives. The structure-activity relationship studies of some acridine derivatives have shown that varying the alkyl substituent at the 2-position (e.g., methyl, ethyl, butyl) can significantly influence the molecule's biological activity. rsc.org

N-Alkylation and N-Functionalization Strategies

Functionalization of the nitrogen atom at the 10-position of the acridone ring is a critical step in the synthesis of many acridone analogs. However, the N-10 position is characterized by a weakly basic nitrogen atom, which makes direct N-alkylation with alkyl halides challenging under neutral conditions. derpharmachemica.comresearchgate.net To overcome this, various methodologies have been developed that employ strong bases, phase-transfer catalysts, or alternative energy sources.

Conventional N-Alkylation: A widely used method involves the reaction of the parent acridone with an appropriate alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. acs.orgnih.gov For instance, N-alkylated derivatives of 2-methylacridone were prepared by reacting it with various alkyl bromides using K₂CO₃ in DMF, often with heating. acs.orgnih.gov

Phase-Transfer Catalysis (PTC): To enhance the reactivity of the acridone nitrogen, phase-transfer catalysis is an effective strategy. This technique uses a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to transport the hydroxide (B78521) ion (OH⁻) from an aqueous phase to the organic phase where the acridone is dissolved. derpharmachemica.com The reaction is typically carried out in a two-phase system containing a solvent like tetrahydrofuran (B95107) (THF) and an aqueous solution of a strong base like potassium hydroxide (KOH). derpharmachemica.com This method facilitates the deprotonation of the acridone nitrogen, allowing for subsequent alkylation to proceed efficiently at room temperature. derpharmachemica.com

Microwave-Assisted Synthesis: Microwave irradiation offers a significant improvement over conventional heating, dramatically reducing reaction times and often improving yields. researchgate.net Solvent-free N-alkylation of acridone can be achieved by adsorbing the reactants onto a solid support, such as alumina (B75360) (Al₂O₃), mixed with a base like sodium hydroxide (NaOH) or K₂CO₃ and a phase-transfer catalyst. researchgate.netrjpbcs.com This "green chemistry" approach provides N-alkylacridones in high yields (90-96%) within minutes. researchgate.netresearchgate.net

N-Functionalization with Other Groups: Beyond simple alkyl chains, the acridone nitrogen can be functionalized with a variety of other groups to introduce new properties. For example, reacting acridone with ethyl 2-bromoacetate in the presence of sodium hydride (NaH) introduces an ester functionality, which can be subsequently hydrolyzed to yield the corresponding carboxylic acid. acs.orgrsc.org This acridone acetic acid derivative can then be coupled with amines to form a diverse range of amides, further expanding the library of accessible analogs. acs.orgnih.gov More complex N-aryl substitutions can be accomplished via copper-catalyzed Ullmann amination reactions. rsc.orgrsc.org

Table 2: Summary of N-Alkylation and N-Functionalization Methods for Acridones

MethodReagents & CatalystsConditionsTypical YieldsReference
Conventional Heating Alkyl halide, K₂CO₃DMF or Acetone, Reflux/Heat64-99% acs.orgnih.gov
Phase-Transfer Catalysis Alkyl halide, KOH, TBABTHF/H₂O, Room Temp.Good derpharmachemica.com
Microwave-Assisted Alkyl halide, NaOH/K₂CO₃ on Al₂O₃, TBABSolvent-free, Microwave Irradiation90-96% researchgate.netresearchgate.net
Ester Functionalization Ethyl bromoacetate, NaHDMF, 0°C to Room Temp.61-85% rsc.org
Ullmann Amination Aryl bromide, Copper catalyst2,2,6,6-tetramethylheptane-3,5-dione77-83% rsc.orgrsc.org

Reactive Transformations and Functionalization of 2 Ethyl Acridone Derivatives

Alkylation and Arylation Reactions on the Acridone (B373769) Core

The acridone nucleus can be functionalized through the introduction of alkyl and aryl groups at both its nitrogen and carbon atoms. These reactions are fundamental for diversifying the acridone structure. N-alkylation at the 10-position is a common strategy, often achieved by treating the acridone with an alkyl halide in the presence of a base. conicet.gov.ar

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the acridone core in substitution reactions is heavily influenced by the electronic nature of the system. The fused benzene (B151609) rings are susceptible to electrophilic attack, while the electron-deficient C9 position is the primary site for nucleophilic attack in the related acridine (B1665455) system. humanjournals.comthieme-connect.com

Electrophilic Substitution: The positions on the benzenoid rings of acridone are targets for electrophilic substitution. The presence of an electron-donating group, such as the ethyl group at the C2 position, is expected to activate the aromatic ring and direct incoming electrophiles. For instance, studies on similar 2-substituted acridines show that a methoxy (B1213986) or hydroxy group at C2 directs electrophilic substitution, such as formylation, primarily to the C1 position. researchgate.net While classical electrophilic substitutions can sometimes lead to mixtures of polyfunctionalized products, the regioselectivity can be enhanced by existing substituents. thieme-connect.com

Nucleophilic Substitution: Nucleophilic attack on the acridone ring itself is less common than on the more electrophilic acridine cation. However, nucleophilic aromatic substitution (SNAr) can be a powerful method for functionalization, particularly when the ring is activated by strongly electron-withdrawing groups or contains good leaving groups like halogens. nih.gov For example, iterative SNAr reactions have been used to replace multiple fluorine atoms on a perfluoroacridone core with amines. nih.gov In the broader acridine family, nucleophiles preferentially attack the C9 position. humanjournals.com Palladium-mediated C-H bond arylation and alkylation have been achieved at the C4 position of the 9(10H)-acridinone skeleton by employing a pyridinyl directing group. researchgate.netacs.org

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a modular approach to complex acridone derivatives from halo-acridone precursors.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig C-N amination)

The Buchwald-Hartwig amination is a highly effective method for synthesizing aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to the acridone scaffold to introduce diverse amine functionalities. The process typically involves the reaction of a halo-acridone (e.g., a bromo- or chloro-acridone) with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgyoutube.com

Research has demonstrated the synthesis of a series of 2,7-diaminoacridone derivatives through the Buchwald-Hartwig amination of 2,7-dibromo-10-methylacridone with various diarylamines. rsc.org This transformation highlights the reaction's utility in accessing functionalized acridones that are valuable as donor-acceptor molecules. rsc.org The choice of palladium source, ligand, and base is critical for achieving high yields and accommodating a broad range of amine coupling partners.

Table 1: Examples of Buchwald-Hartwig Amination on Acridone Scaffolds
Acridone SubstrateAmine Coupling PartnerCatalyst System (Precatalyst/Ligand)Key ConditionsProduct TypeReference
2,7-dibromo-10-methylacridoneDiarylaminesPd₂(dba)₃ / SPhosBase (e.g., NaOtBu), Toluene2,7-Di(diarylamino)-10-methylacridone rsc.org
Aryl Chloride (Chromone Core)Primary AlkylaminesPd₂(dba)₃ / L11 or L13Microwave heatingN-alkylamine substituted chromones acs.org
Aryl Halide (General)Primary or Secondary AminePalladium(0) / Bulky, electron-rich phosphine ligandsBaseAryl Amine wikipedia.orgyoutube.com

Heck Cross-Coupling for Vinyl Substituents

The Heck reaction provides a powerful route for C-C bond formation by coupling an aryl or vinyl halide with an alkene, catalyzed by palladium. wikipedia.orgnumberanalytics.com This reaction has been employed to install vinyl substituents onto the acridone core, further expanding its structural diversity.

A notable application involves the reaction of 2,7-dibromo-acridone derivatives with vinylpyridines. mdpi.com In this synthesis, the Heck coupling reaction successfully attaches the vinylpyridine moieties at the 2 and 7 positions of the acridone scaffold, demonstrating the reaction's effectiveness even on a complex, heterocyclic system. mdpi.com The reaction typically requires a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine ligand, and a base. wikipedia.org

Table 2: Heck Cross-Coupling Reactions for Acridone Functionalization
Acridone/Precursor SubstrateAlkene PartnerCatalyst SystemKey ConditionsOutcomeReference
2,7-dibromo-N-(dodecyl) acridone4-vinylpyridineNot specifiedNot specified2,7-bis(vinylpyridyl) substituted acridone mdpi.com
(E)-3-iodo-2-(4-methoxystyryl)-1-methylquinolin-4(1H)-one4-vinylpyridineNot specifiedIn situ electrocyclization and oxidation post-couplingAcridone derivative (AcridPy) rsc.org
Aryl Bromide (General)StyrenePd(OAc)₂ / Tetrahydropyrimidinium salt ligandK₂CO₃, Water-DMF, 80 °CSubstituted Stilbene nih.gov

Hydrolysis and Saponification of Acridone Esters and Amides

Acridone derivatives containing ester or amide functionalities can undergo hydrolysis or saponification to yield the corresponding carboxylic acids or amines. These reactions are often key steps in multi-step syntheses or in the activation of prodrugs.

Ester Hydrolysis: The hydrolysis of acridone esters can be sensitive to pH and the presence of other reactive centers in the molecule. For example, platinum-acridine conjugates with ester linkages show hydrolysis rates that are dependent on chloride ion concentration and are rapid at alkaline pH (>9). nih.gov In some cases, the hydrolysis is platinum-assisted, leading to a self-immolative release mechanism. nih.govnih.gov

Saponification: Standard saponification conditions, such as treatment with sodium hydroxide (B78521) in an alcoholic solvent, are effective for converting acridone esters to their corresponding carboxylic acids. mdpi.com This procedure is a common deprotection step in the synthesis of more complex acridone derivatives. For example, ethyl 2-(9-oxo-9,10-dihydro-10-acridyl)acetate can be saponified to produce 10-carboxymethyl-9-acridone. conicet.gov.ar Similarly, mild acid hydrolysis can be used to convert amide and ester derivatives of 9-chloroacridine (B74977) back to the acridone core. ekb.eg

Redox Chemistry of the Acridone System

The acridone core is one of three principal oxidation levels for the acridine system, the others being acridine and the fully reduced acridan (9,10-dihydroacridine). ijddr.in This allows for a rich redox chemistry, enabling interconversion between these states.

Reduction: Acridone can be reduced to acridine by treatment with zinc dust. ijddr.injocpr.com The acridone carbonyl is relatively stable; for instance, the reduction of nitroacridones with reagents like tin and hydrochloric acid can selectively reduce the nitro group to an amine while leaving the acridone system intact. ijddr.injocpr.com Further reduction of the acridine system leads to 9,10-dihydroacridines. wikipedia.org

Catalytic Hydrogenation of Nitro-Acridones

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functionalizations. In the context of acridone chemistry, this reaction is crucial for synthesizing amino-acridone derivatives. The catalytic hydrogenation of nitro-acridones, including derivatives of 2-ethyl-acridone, is a common and efficient method to achieve this conversion.

The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), in the presence of a hydrogen source. The choice of hydrogen donor can vary, including hydrogen gas (H₂), hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), or formic acid. vulcanchem.comnih.gov For instance, the reduction of 10-ethyl-1-nitroacridinone to produce 10-ethyl-1-aminoacridinone can be successfully carried out using H₂ gas with a Pd/C catalyst in an ethanol (B145695) or methanol (B129727) solvent at temperatures ranging from 25–60°C. An alternative method involves using hydrazine hydrate with Pd/C in refluxing ethanol.

The general mechanism for catalytic hydrogenation involves the sequential reduction of the nitro group (–NO₂) to a nitroso (–NO), then to a hydroxylamine (B1172632) (–NHOH), and finally to the primary amine (–NH₂). The catalyst facilitates this process by adsorbing hydrogen onto its surface, which then transfers to the nitro group.

In a specific synthetic route starting from a 10-(carboxymethyl)-9(10H)-acridone ethyl ester, a nitro derivative was quantitatively produced via nitration. nih.gov This nitro compound was subsequently reduced to the corresponding aminoacridone using formic acid over a Pd/C catalyst in ethanol. nih.gov While effective, this particular reaction yielded the product at 50%. vulcanchem.com It was noted that other reducing systems, such as hydrazine over Pd/C, can sometimes lead to undesired side products like hydrazides, necessitating careful selection of reagents and conditions. nih.gov

Table 1: Conditions for Catalytic Hydrogenation of Nitro-Acridone Derivatives

Starting Material Reagents & Catalyst Solvent Conditions Product Source(s)
10-ethyl-1-nitroacridinone H₂ gas, Pd/C or Raney Ni Ethanol or Methanol 25–60°C 10-ethyl-1-aminoacridinone
10-ethyl-1-nitroacridinone Hydrazine hydrate, Pd/C Ethanol Reflux 10-ethyl-1-aminoacridinone
Nitrated 10-(carboxymethyl)-9(10H)acridone ethyl ester Formic acid, Pd/C Ethanol - Aminoacridone derivative vulcanchem.comnih.gov

Reactions at the Carbonyl Moiety (C9)

The carbonyl group at the C9 position of the acridone nucleus is a key site for chemical modification. It can undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases (–C=N–). damascusuniversity.edu.sy This reaction effectively replaces the C=O double bond with a C=N double bond, altering the electronic and structural properties of the acridone core.

The formation of an imine from an aldehyde or ketone and a primary amine is a reversible reaction often catalyzed by acid. masterorganicchemistry.com In the case of acridones, the C9-carbonyl can react with various amine-containing nucleophiles, including hydrazine and diamines like ethylenediamine (B42938). damascusuniversity.edu.sy

A study on the reactivity of 9(10H)-acridone demonstrated the successful formation of Schiff bases through condensation with hydrazine hydrate and ethylenediamine. damascusuniversity.edu.sy The reaction with ethylenediamine was conducted in a 2:1 molar ratio of acridone to the diamine, suggesting that both amino groups of ethylenediamine reacted to form a dimeric imine structure linked by an ethylene (B1197577) bridge. damascusuniversity.edu.sy The formation of the imine was confirmed by spectroscopic methods, notably the disappearance of the carbonyl (C=O) stretching band and the appearance of a new band corresponding to the imine (C=N) group in the Fourier-transform infrared (FT-IR) spectrum. damascusuniversity.edu.sy

Similarly, the reaction of 9(10H)-acridone with hydrazine hydrate produces a hydrazone, a specific type of imine. damascusuniversity.edu.symasterorganicchemistry.com These reactions are typically carried out in a solvent such as dimethylsulfoxide (DMSO) and may require heating to proceed. damascusuniversity.edu.sy The resulting imine or hydrazone derivatives of this compound serve as versatile intermediates for further synthetic elaborations.

Table 2: Imine Formation from 9(10H)-Acridone

Amine Reagent Acridone:Amine Ratio Solvent Key Spectral Change Product Type Source(s)
Hydrazine hydrate - - Disappearance of C=O, appearance of C=N Hydrazone damascusuniversity.edu.sy

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions are powerful tools for constructing complex, polycyclic molecular architectures from simpler precursors. For acridone derivatives, these reactions can lead to the formation of additional fused rings, significantly expanding the structural diversity and biological activity profile of the resulting alkaloids.

The introduction of a prenyl group [(CH₃)₂C=CHCH₂–] onto the acridone scaffold sets the stage for intramolecular cyclization, often leading to the formation of pyran or furan (B31954) rings fused to the acridone core. These reactions can be promoted by acid catalysts, and their regioselectivity is a critical aspect.

A modular and flexible synthetic strategy has been developed for acridone natural products that relies on a key regioselective annulation (ring-forming) step. acs.org In one approach, a 1,3-dihydroxyacridone derivative was reacted with prenal (an aldehyde precursor to the prenyl group) in a Ti(OⁱPr)₄-mediated regioselective cyclization. acs.org While titanium(IV) isopropoxide is a Lewis acid, this reaction exemplifies the principles of acid-catalyzed cyclization. The regioselectivity of this cyclization was attributed to the specific involvement of the hydroxyl group at the C3 position. This selectivity is thought to arise from strong intramolecular hydrogen bonding between the C5-hydroxyl group and the C9-carbonyl, which deactivates the C5-OH and directs the reaction to the C3-OH. acs.org

This type of cyclization is fundamental to the synthesis of tetracyclic acridone alkaloids like acronycine and noracronycine. acs.org The general strategy involves the initial synthesis of a suitably substituted acridone, followed by prenylation or reaction with a prenyl equivalent, and finally, an acid-catalyzed intramolecular cyclization to construct the final heterocyclic ring. acs.orgrsc.orgnih.gov The precise conditions and the nature of the acid catalyst can be tailored to control the reaction's outcome, yielding specific isomers. rsc.org

Table 3: Regioselective Cyclization for Tetracyclic Acridone Synthesis

Acridone Precursor Reagent Catalyst/Promoter Key Feature Product Class Source(s)
1,3-Dihydroxyacridone derivative Prenal Ti(OⁱPr)₄ (Lewis Acid) Regioselective annulation involving C3-OH Tetracyclic pyranoacridone acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl Acridone

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for probing the specific bonds and functional groups within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes. For acridone (B373769) derivatives, key vibrational bands include those associated with the carbonyl group (C=O) and the N-H or N-alkyl group.

The IR spectra of acridone and its derivatives are characterized by a strong absorption band corresponding to the C=O stretching vibration. beilstein-journals.org In a study of various N-alkylacridones, this carbonyl stretching frequency was a point of focus. researchgate.net For instance, in a novel acridone-modified silica (B1680970) material, the C=O vibrational band was observed at 1635 cm⁻¹. beilstein-journals.org The position of this band can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the acridone ring. For example, interaction with a scandium(III) cation caused a redshift of the C=O absorption to 1613 cm⁻¹, indicating a weakening of the double bond due to electron donation from the carbonyl oxygen to the metal ion. beilstein-journals.org Theoretical studies using density functional theory (DFT) have also been employed to predict and assign the vibrational modes in acridone and its derivatives, providing a deeper understanding of their IR spectra. nih.govresearchgate.net

Table 1: Characteristic Infrared (IR) Frequencies for Acridone Derivatives

Vibrational Mode Frequency (cm⁻¹) Reference
C=O Stretch 1635 beilstein-journals.org
C=O Stretch (with Sc(III)) 1613 beilstein-journals.org

Theoretical calculations, such as those using DFT, are often used to predict and interpret the Raman spectra of acridone and its derivatives. researchgate.net Surface-enhanced Raman scattering (SERS) is a powerful extension of this technique that can significantly enhance the Raman signal of molecules adsorbed onto metal nanoparticles, allowing for highly sensitive detection. rsc.orgresearchgate.net This method has been applied to study acridine-based dyes for biomedical imaging. rsc.org

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing crucial information about its photophysical properties.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of acridone and its derivatives typically shows multiple bands corresponding to π-π* and n-π* transitions.

The absorption spectra of acridone derivatives are sensitive to the solvent environment and the nature of substituents. For example, two distinct absorption bands have been observed for some acridone derivatives, with a major peak in the 420–490 nm range and a minor peak around 325–350 nm. mdpi.com In protic organic solvents like DMSO and methanol (B129727), a major absorbance peak appeared around 450 nm. mdpi.com The absorption maxima of N-substituted 2-methoxy-9-acridone derivatives were found to be around 418 nm in acidic aqueous solutions. nih.gov For acridone itself adsorbed on silica, absorption maxima were observed at 384 and 399 nm. nih.gov The introduction of substituents can lead to shifts in the absorption bands; for instance, N-alkylation and other substitutions have been studied for their effect on the electronic spectral properties. researchgate.net The molar extinction coefficients (ε) are also important parameters, with values for some acridone-based photoinitiators being quite high, indicating strong light absorption. mdpi.com

Table 2: UV-Vis Absorption Maxima (λ_max) for Acridone Derivatives in Various Solvents

Derivative/Condition λ_max (nm) Solvent Reference
MeAcd12C ~450 Protic organic solvents mdpi.com
N-substituted 2-methoxy-9-acridone 418 Acidic aqueous solution nih.gov
Acridone on silica 384, 399 - nih.gov
Bn-Acr 376, 395 Acetonitrile (B52724) mdpi.com
DPM-Acr 375, 392 Acetonitrile mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the structure of the excited state, the fluorescence quantum yield (Φf), and the Stokes shift (the difference between the absorption and emission maxima).

Acridone derivatives are known for their fluorescent properties. mdpi.com The emission spectra are influenced by the solvent polarity and the substituents on the acridone core. For example, two synthesized acridone derivatives, MeAcd12C and MedAcd12P, showed stable fluorescence emission in the wavelength range of 560 to 590 nm in various solvents, with the exception of water and THF. mdpi.com The fluorescence quantum yields of these compounds were high in polar protic solvents like methanol and ethanol (B145695). mdpi.com The amino acid acridon-2-ylalanine (Acd) is a notable fluorophore with a near-unity quantum yield in water (Φ = 0.95). nih.gov The emission of N-methylacridone derivatives can occur in the deep blue region of the visible spectrum, with fluorescence quantum yields reaching up to 0.84 in tetrahydrofuran (B95107). rsc.orgrsc.org The fluorescence of acridone derivatives can be quenched by various mechanisms, which can be studied using steady-state techniques. acs.org

Table 3: Steady-State Fluorescence Properties of Acridone Derivatives

Derivative Emission Maxima (λ_em) (nm) Quantum Yield (Φ_f) Solvent/Condition Reference
MeAcd12C/MedAcd12P 560 - 590 High in polar protic solvents Various mdpi.com
Acridon-2-ylalanine (Acd) - 0.95 Water nih.gov
N-methylacridone derivatives Deep blue region up to 0.84 Tetrahydrofuran rsc.orgrsc.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation. This provides the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state. This technique is crucial for understanding dynamic processes that occur in the excited state.

The fluorescence lifetime is a key photophysical parameter. For instance, the fluorescent amino acid acridon-2-ylalanine (Acd) exhibits an unusually long lifetime of approximately 15 ns. nih.gov In another study, the lifetime of Acd was measured to be a single exponential with a value of 16 ns. elifesciences.org Time-resolved fluorescence measurements are often performed using the time-correlated single photon counting (TCSPC) method. nih.gov These lifetime measurements are valuable because they are not sensitive to concentration in the same way as steady-state measurements. nih.gov The fluorescence decay of N-methylacridone derivatives has also been characterized using TCSPC. rsc.org The analysis of fluorescence decay curves can reveal the presence of multiple excited-state species or quenching processes. acs.org

Table 4: Fluorescence Lifetimes (τ_f) of Acridone Derivatives

Derivative Lifetime (ns) Measurement Technique Reference
Acridon-2-ylalanine (Acd) ~15 - nih.gov
Acridon-2-ylalanine (Acd) 16 TCSPC elifesciences.org
N-methylacridone derivatives - TCSPC rsc.org

Analysis of Solvatochromic Behavior

Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is a key characteristic of certain molecules. Acridone and its derivatives are known to exhibit this property. The solvatochromic behavior of acridone derivatives suggests that their excited state is more polar than their ground state. rsc.org

Studies on acridone derivatives have shown that their optical absorption spectra can be influenced by solvent polarity. For some derivatives, an increase in solvent polarity leads to a blue-shift in the absorption spectra. mdpi.com Conversely, other acridone-based compounds exhibit a red-shift in their absorbance spectrum in more aprotic environments. mdpi.com The fluorescence spectra of these compounds also show a strong dependence on the nature of the solvent. mdpi.commdpi.com For instance, some acridone derivatives display high quantum yields in polar protic solvents like methanol and ethanol, while polar aprotic solvents such as DMSO and acetonitrile cause a red-shifted fluorescent emission. mdpi.com This behavior is often linked to intramolecular charge transfer (ICT) characteristics. rsc.org The Lippert-Mataga plot is a common tool used to analyze this solvatochromic behavior and can be used to determine the change in the dipole moment upon excitation. rsc.orgmdpi.com

However, not all acridone-related structures show significant solvatochromism. In some cases, intramolecular hydrogen bonding can minimize the effect of the solvent on the absorption spectra. emerald.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In the context of acridone derivatives, the ¹H NMR spectra reveal characteristic signals for the aromatic protons on the acridone core, as well as for any substituents. For example, in a substituted acridone, the protons of a methyl group attached to the nitrogen atom typically appear as a singlet in the aliphatic region of the spectrum. nih.gov Similarly, protons of an ethyl group would show a characteristic triplet and quartet pattern. nih.gov The chemical shifts of the aromatic protons are influenced by their position on the acridone ring and the presence of other functional groups. nih.govrsc.orgjocpr.com The integration of these signals corresponds to the number of protons, and the splitting patterns provide information about neighboring protons. nih.govjocpr.com

Table 1: Representative ¹H NMR Data for Acridone Derivatives

Proton Type Exemplary Chemical Shift (δ) in ppm Multiplicity Reference
Aromatic Protons7.24-8.35multiplet jocpr.com
NH Proton10.65singlet jocpr.com
N-CH₃ Protons4.04singlet nih.gov
O-CH₃ Protons3.84singlet nih.gov
Ethyl Group (CH₂)4.20 (q, J = 7.1 Hz)quartet nih.gov
Ethyl Group (CH₃)1.22 (t, J = 7.1 Hz)triplet nih.gov

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In acridone derivatives, the carbonyl carbon of the acridone ring typically resonates at a downfield chemical shift, often in the range of 176-178 ppm. rsc.orgias.ac.in The aromatic carbons of the acridone core show signals in the aromatic region of the spectrum, typically between 115 and 145 ppm. rsc.orgscielo.org.mx The carbon atoms of substituent groups, such as an ethyl group, will have characteristic chemical shifts in the aliphatic region. rsc.org

Cross-Polarization Magic-Angle Spinning (CP-MAS) is a solid-state NMR technique that can be used to obtain ¹³C NMR spectra of solid samples. This is particularly useful for compounds that are insoluble or for studying the solid-state structure. beilstein-journals.org For hybrid materials incorporating acridone moieties, ¹³C CP-MAS NMR can confirm the presence of the organic groups and provide information about their structure within the solid matrix. beilstein-journals.org

Table 2: Representative ¹³C NMR Data for Acridone Derivatives

Carbon Type Exemplary Chemical Shift (δ) in ppm Reference
Carbonyl Carbon (C=O)176.55 rsc.org
Aromatic Carbons114.24 - 142.33 rsc.org
N-CH₂ Carbon52.69 ias.ac.in
N-CH₃ Carbon33.2 nih.gov
Ethyl Group (CH₂)61.4 mdpi.com
Ethyl Group (CH₃)14.1 mdpi.com

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent or solid-state environment.

For hybrid materials that incorporate acridone derivatives into an inorganic matrix, such as silica, advanced multi-nuclear NMR techniques are invaluable.

²⁹Si NMR: When acridone derivatives are part of a silica-based hybrid material, ²⁹Si NMR is used to characterize the silicon environment. beilstein-journals.org This technique can distinguish between different types of siloxane and silanol (B1196071) groups, providing insight into the connectivity and structure of the silica network. beilstein-journals.orgnih.gov The spectra typically show T-peaks (for silicon atoms with one organic substituent) and Q-peaks (for silicon atoms with four oxygen linkages). beilstein-journals.org

¹⁵N CP-MAS NMR: Nitrogen-15 NMR, particularly using CP-MAS techniques for solid samples, can provide direct information about the nitrogen atom in the acridone ring. mdpi.comacs.org Although ¹⁵N has a low natural abundance, making the experiments more challenging, the resulting chemical shifts are highly sensitive to the local electronic environment of the nitrogen atom. mdpi.comacs.org This can be used to study intermolecular interactions and conformational changes in the solid state. mdpi.comacs.org For hybrid materials, ¹⁵N CP-MAS NMR can confirm the incorporation of the nitrogen-containing organic moiety and provide details about its interaction with the inorganic matrix. ipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For acridone derivatives, HRMS is crucial for confirming their successful synthesis and for distinguishing between compounds with similar nominal masses. rsc.orgresearchgate.netacs.org

Table 1: Representative HRMS Data for Acridone Derivatives

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
C₁₈H₁₇NO₃296.1281296.1279 rsc.org
C₂₂H₂₅N₃O₃380.1896380.1969 rsc.org
C₂₅H₂₉N₃O₅452.2180452.2178 rsc.org
C₁₃H₁₀NO₃228.0661228.0657 acs.org
C₁₈H₁₅O₄295.0970295.0966 acs.org
C₃₅H₃₆N₂O₈Na635.2369635.2366 tandfonline.com
C₃₆H₃₈N₂O₈Na649.2526649.2520 tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of molecules like 2-Ethyl-acridone.

While the specific crystal structure of this compound is not detailed in the search results, numerous studies on related acridine (B1665455) and acridone derivatives highlight the power of this technique. iucr.orgmdpi.comacs.orgrcsb.orgnih.govoup.comrcsb.orgrcsb.org For example, the crystal structure of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate reveals detailed conformational features, including the dihedral angles between the acridine and phenyl rings and the presence of intramolecular hydrogen bonds. iucr.org Similarly, the crystal structures of various 9-aminoacridine-4-carboxamide (B19687) derivatives complexed with DNA have been solved to high resolution, providing insights into their intercalation mechanism. acs.orgnih.govoup.comrcsb.orgrcsb.org These studies demonstrate the capability of X-ray crystallography to elucidate the fine structural details of complex acridine-based systems. mdpi.com

Table 2: Crystallographic Data for Representative Acridine Derivatives

CompoundSpace GroupResolution (Å)Key Structural FeaturesReference
C₂₇H₃₃NO₅P2₁/c---Benzene (B151609) ring inclined to acridine ring at 80.45 (7)° iucr.org
9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide-DNA complexP6₄1.6Drug intercalation between CpG steps acs.orgnih.gov
9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide-DNA complexP6₄1.8Drug intercalation between CpG steps oup.comrcsb.org
5-F-9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide-DNA complexP6₄1.55Drug intercalation between CpG steps rcsb.org
Pyridine derivative of acridone------X-ray crystal structure confirmed mdpi.com

Electrochemical Characterization

The electrochemical properties of this compound are critical for understanding its electron transfer capabilities, which are relevant in applications such as organic electronics and photoredox catalysis.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. researchgate.netresearchgate.net It provides information about the oxidation and reduction potentials of a molecule, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net

Studies on various acridone derivatives have demonstrated that they exhibit interesting redox properties. rsc.orgrsc.orgmdpi.com For instance, some donor-acceptor acridone derivatives show irreversible oxidation at low potentials. rsc.org The substitution pattern on the acridone core significantly influences the redox potentials. For example, the introduction of electron-donating amine groups can lower the oxidation potential. rsc.org The reversibility of the redox processes can also be determined from CV measurements, providing insights into the stability of the generated radical ions. rsc.orgnih.gov

Table 3: Electrochemical Data for Selected Acridone Derivatives from Cyclic Voltammetry

Compound TypeOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)Key FindingsReference
Donor-Acceptor Acridone (4a)0.34 (irreversible), 0.70 (irreversible)Not observedLow oxidation potentials due to π-extended anilines rsc.org
Donor-Acceptor Acridone (4b)0.37 (irreversible), 0.72 (irreversible)-1.47 (quasi-reversible)Dicyanomethylene group lowers the LUMO energy rsc.org
2,7-Diarylamino-10-methylacridone0.71 to 0.91 (reversible), 1.02 to 1.78 (reversible)---Two reversible oxidation peaks corresponding to peripheral amines and acridone core rsc.org
Acridone DyesIrreversible oxidationVaries with N-substitutionFormation of an aromatic derivative or acridinium (B8443388) salt upon oxidation acs.org

Other Specialized Analytical Techniques

Beyond the core techniques, other specialized analytical methods can provide further nuanced information about the properties of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as radical intermediates. researchgate.netmdpi.com In the context of acridone chemistry, ESR is particularly useful for studying the mechanisms of photochemical and electrochemical reactions where radical species are generated. mdpi.comacs.org

For example, in studies of acridone-based photoinitiators, ESR spectroscopy, often in conjunction with spin-trapping agents like Phenyl-N-tert-butylnitrone (PBN), has been used to identify the nature of the transient radicals formed upon irradiation. mdpi.com The hyperfine coupling constants obtained from the ESR spectra provide structural information about the radical, allowing for the elucidation of the photoinitiation mechanism. mdpi.com Similarly, ESR spin-trapping experiments have provided evidence for the formation of an intermediate carbon-centered radical during the electrochemical oxidation of acridine-1,8-dione dyes. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Acridone Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. univr.it While this compound itself is not chiral, CD spectroscopy becomes highly relevant for the study of its chiral derivatives or its interactions with chiral environments, such as proteins or DNA. nih.govoup.comnih.gov

For instance, induced CD spectra can be observed when achiral acridone derivatives bind to a chiral macromolecule. nih.govoup.com This phenomenon has been used to study the asymmetric inclusion of acridine orange derivatives in designed proteins. nih.govoup.com The sign and shape of the induced CD signal can provide information about the binding mode and the chiral environment experienced by the acridone chromophore. univr.it In the study of chiral acridone derivatives designed to interact with DNA, CD titrations are employed to assess their binding and ability to induce conformational changes in the DNA structure. nih.gov

Surface Area and Porosity Analysis (e.g., N2-adsorption–desorption for hybrid materials)

The analysis of surface area and porosity is fundamental in characterizing hybrid materials, especially mesoporous structures functionalized with acridone derivatives. Nitrogen adsorption-desorption isotherm analysis is a standard method employed to determine key textural properties, including the specific surface area (calculated by the Brunauer–Emmett–Teller, BET, method), pore volume, and pore size distribution (often calculated using the Barrett–Joyner–Halenda, BJH, method).

In a study of a Mobil Composition of Matter (MCM)-41 type mesoporous silica functionalized with N-propylacridone groups, N2-adsorption–desorption analysis confirmed the material's high inner surface area and ordered pore structure. beilstein-journals.org The analysis revealed a Type IV isotherm, which is characteristic of mesoporous materials, featuring a distinct capillary condensation step. beilstein-journals.orgnih.gov This step indicates the presence of a well-defined, ordered pore system within the hybrid material. beilstein-journals.org

The textural properties of such acridone-modified silicas are critical for their potential applications. A high surface area allows for greater interaction with analytes or reactants, which is beneficial for sensing or catalytic applications. The uniform porosity ensures controlled access to the embedded acridone functional groups.

For comparison, other functionalized mesoporous silicas, such as amino ethyl-functionalized SBA-15, also exhibit high surface areas and defined pore structures, demonstrating the versatility of these materials as platforms for various functional groups. ijcce.ac.ir The data derived from these analyses are summarized in the table below.

Table 1: Textural Properties of Acridone-Modified and Related Mesoporous Materials

Material BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm) Isotherm Type Source(s)
Acridone-Modified MCM-41 Silica 967 0.94 2.7 Type IV beilstein-journals.org
Amino Ethyl-Functionalized SBA-15 520 Not Reported 7.02 Not Reported ijcce.ac.ir
TC4As-XG@Fe3O4 Nanocatalyst 17.306 0.038 9.309 Type IV nih.gov

Transmission Electron Microscopy (TEM) for Nanomaterials)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology and nanostructure of materials incorporating the this compound moiety. It provides high-resolution images that reveal details about particle size, shape, dispersion, and the internal pore structure of hybrid nanomaterials.

For acridone-modified MCM-41 type silica, TEM analysis has been used to confirm the material's structural integrity after functionalization. beilstein-journals.org The images typically show a highly ordered, two-dimensional hexagonal arrangement of pores, which is the hallmark of MCM-41 materials. beilstein-journals.org This long-range order is crucial for applications that rely on predictable and uniform diffusion pathways, such as in drug delivery or separation processes. The successful incorporation of the acridone precursor via co-condensation without disrupting the silica's mesostructure is a key finding from such TEM studies. beilstein-journals.org

In the context of catalysis, TEM is used to characterize nanoparticles that may be employed in the synthesis of acridone derivatives. For instance, the morphology of copper ferrite (B1171679) (CuFe2O4) nanoparticles, used as a catalyst for N-benzylation of acridone, was characterized by TEM to confirm their size and shape, which are critical parameters for catalytic activity. researchgate.net Similarly, TEM has been used to confirm the morphology of nano-styrene acrylate (B77674) copolymers, which can serve as binders in various formulations. tsijournals.com

The findings from TEM analyses provide concrete evidence of the nanoscale architecture of these functional materials.

Table 2: Morphological Characteristics of Acridone-Related Nanomaterials by TEM

Material Observed Features Source(s)
Acridone-Modified MCM-41 Silica Highly ordered two-dimensional hexagonal pore structure. beilstein-journals.orgdoaj.org
Nano-copolymer (Styrene/2-Ethyl Hexyl Acrylate) Spherical particles with an average size of 70-140 nm, depending on the surfactant used. tsijournals.com

Theoretical and Computational Chemistry Studies of 2 Ethyl Acridone

Quantum Chemical Investigations (Density Functional Theory - DFT)

The following sections outline the standard theoretical and computational methodologies that would be applied to investigate 2-Ethyl-acridone. The discussions are based on the established principles of quantum chemical investigations and draw parallels from studies on related acridone (B373769) compounds, while clearly stating the absence of specific data for this compound.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to identify the structure with the lowest possible energy. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of the flexible ethyl group at the 2-position introduces the possibility of different spatial orientations, known as conformers. A conformational analysis would be necessary to map the potential energy landscape as a function of the rotation around the single bonds of the ethyl group. This analysis would identify the various stable conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape can influence its physical and chemical properties. While these are standard and vital analyses, specific published data on the optimized geometry and conformational landscape of this compound could not be located.

Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A primary focus of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and thus more reactive. DFT calculations are a standard method for determining the energies of these orbitals and the magnitude of the gap. For this compound, such calculations would reveal how the ethyl substituent influences the electronic distribution and reactivity compared to the parent acridone molecule. Despite the importance of these parameters, specific computational data detailing the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. libretexts.org It provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote regions of varying potential. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of neutral potential.

Reactivity Descriptors (e.g., Fukui Functions)

To quantify the reactivity of different atomic sites within a molecule, computational chemists employ reactivity descriptors derived from DFT. Among the most important of these are the Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is either added or removed.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating these functions for each atom in this compound, one could predict the most likely sites for various types of chemical reactions. This level of detailed reactivity analysis is crucial for understanding reaction mechanisms and designing new synthetic pathways. However, to date, no studies have been published that report the calculation of Fukui functions or other specific reactivity descriptors for this compound.

Stability and Reaction Mechanism Elucidation (e.g., Hydrolysis Pathways)

Computational methods are frequently used to investigate the stability of molecules and to elucidate the mechanisms of chemical reactions. For instance, the susceptibility of this compound to hydrolysis could be explored by modeling its reaction with water. Such a study would involve calculating the energies of the reactants, transition states, and products along the proposed reaction pathway.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational chemistry offers a powerful tool for the prediction and design of molecules with desirable NLO properties. DFT calculations can be used to determine key NLO parameters such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecules with large hyperpolarizability values are promising candidates for NLO applications. The acridone scaffold, with its extended π-conjugated system, is a promising structural motif for NLO materials. A computational study of this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material. Such a study would also explore how the ethyl substituent impacts the electronic properties that govern the NLO response. At present, there are no published computational predictions of the NLO properties of this compound.

Intramolecular Charge Transfer (ICT) Analysis

Currently, there is no publicly available research specifically detailing the intramolecular charge transfer (ICT) analysis of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

No specific studies employing Time-Dependent Density Functional Theory (TD-DFT) for the analysis of excited-state dynamics of this compound have been identified in the available literature.

Prediction of Absorption and Emission Wavelengths

Detailed predictions of the absorption and emission wavelengths for this compound using TD-DFT are not available in published research.

Mechanistic Studies of Excited-State Proton Transfer (ESPT)

Mechanistic studies focusing on the Excited-State Proton Transfer (ESPT) of this compound have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations

Comprehensive molecular dynamics (MD) simulations to investigate the specific dynamic behavior and interactions of this compound are not presently found in the available scientific data.

Dynamic Behavior and Conformational Flexibility

There is no available research data on the dynamic behavior and conformational flexibility of this compound from molecular dynamics simulations.

Interaction with Surfaces and Interfaces

Studies detailing the interaction of this compound with various surfaces and interfaces through molecular dynamics simulations are not available in the current body of scientific literature.

Advanced Applications in Materials Science and Photonics for 2 Ethyl Acridone Derivatives

Fluorescent Materials and Organic Luminescent Dyes

The acridone (B373769) core, characterized by an electron-deficient aromatic system, provides a robust scaffold for developing novel fluorescent materials. mdpi.com When functionalized, these derivatives can form donor-acceptor chromophores with unique optical properties. mdpi.com

Development of Tunable Fluorescence Emitters

The fluorescence of acridone derivatives can be tuned by modifying their chemical structure. For instance, introducing electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to shifts in emission wavelengths. chemrxiv.org

Research has shown that the photophysical properties of acridone derivatives are highly sensitive to their environment. For example, certain surfactant-like acridone derivatives exhibit solvatochromism, with their fluorescence emission shifting depending on the polarity of the solvent. mdpi.com These derivatives have demonstrated stable fluorescence emission in the wavelength range of 560 to 590 nm in various polar solvents, while showing very low quantum yields in water and other nonpolar solvents. mdpi.com

A study on 2,7-diamine substituted acridone derivatives revealed that they emit in the green region of the spectrum (500–527 nm). rsc.org The absorption spectra of these compounds in thin solid films showed a red shift compared to their spectra in toluene, which suggests intermolecular aggregation. rsc.org This aggregation and the significant Stokes shifts observed indicate changes in the ground and excited state geometries, highlighting the tunability of these materials. rsc.org

Further demonstrating this tunability, a series of donor-acceptor type emitters based on an acridine (B1665455) donor and a CN-substituted pyridine, pyrimidine, or benzene (B151609) acceptor were synthesized. acs.org These compounds displayed intramolecular charge-transfer transitions, and their emission wavelengths could be systematically adjusted by altering the acceptor strength and the twist angle between the donor and acceptor moieties. acs.org

The table below summarizes the photophysical properties of some acridone derivatives, illustrating the effect of structural modifications on their fluorescence.

CompoundSolvent/StateAbsorption Max (λabs, nm)Emission Max (λPL, nm)Quantum Yield (Φ)
MedAcd12PMeOH/EtOH-Yellow fluorescenceHigh
MedAcd12PDMSO, MeCN, Ace, DMF-Red-shifted emission-
MedAcd12PH₂O, THF, DCM-Very low emissionLow
2,7-Diamine acridone derivativesToluene447-479500-527-
DMAC-TRZToluene-500-
CNPh-DMAC-TRZToluene369, 318484-
CF3Ph-DMAC-TRZToluene-487-
dPh-DMAC-TRZToluene-511-
tBuPh-DMAC-TRZToluene-518-
OMePh-DMAC-TRZToluene-528-
DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-505-
CNPh-DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-498-
CF3Ph-DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-503-
dPh-DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-527-
tBuPh-DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-531-
OMePh-DMAC-TRZ (10 wt% in mCBPCN film)Solid Film-539-

Data compiled from multiple research sources. mdpi.comchemrxiv.orgrsc.org

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. pku.edu.cn This is contrary to the common aggregation-caused quenching (ACQ) effect. pku.edu.cn The mechanism of AIE is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. pku.edu.cn

Acridone derivatives have been designed to exhibit AIE properties. For instance, surfactant-like acridone derivatives, which are non-fluorescent in aqueous solutions, show significant orange light emission upon cellular uptake, suggesting that self-assembly and aggregation within the cellular environment induce fluorescence. mdpi.com This innovative design imparts AIE characteristics to acridone derivatives, making them traceable in biological systems. mdpi.com

The AIE phenomenon is not limited to biological applications. Research on a pyrrolo[3,2-b]pyrrole-based material demonstrated significant AIE behavior with high thermal and electrochemical stability. researchgate.net Similarly, a tetraphenylethylene (B103901) (TPE)-based sensor exhibited strong golden-yellow fluorescence in its solid powder form with a high quantum yield, indicative of AIE. acs.org The fluorescence intensity of this TPE derivative significantly increased in a THF/water mixture with a high water fraction (99%), further confirming its AIE characteristics. acs.org These findings highlight the potential of designing AIE-active materials based on various chromophores, including acridone derivatives, for diverse applications. mdpi.comresearchgate.netacs.org

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The unique photophysical and electrochemical properties of 2-ethyl-acridone derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org Their tunable emission colors, high fluorescence quantum yields, and good thermal stability are key attributes for these applications. rsc.orgacs.orgnih.gov

Acridone derivatives can function as hole-transporting materials in OLEDs. rsc.org For example, 2,7-diarylamine substituted acridone derivatives have been synthesized and their HOMO energy levels were found to be comparable to widely used hole-transporting materials like NPD, TPD, and spiro-OMe-TAD. rsc.org

Furthermore, acridone derivatives are extensively used as electron donors in the construction of high-performance thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.govresearchgate.net By combining an acridine donor with an electron acceptor like 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ), efficient TADF emitters have been developed. nih.govresearchgate.net For instance, modifying the acridine donor with electron-withdrawing groups can tune the emission color. A 2,7-CF3-Ph-DMAC-TRZ based OLED showed a significant blue shift of up to 39 nm and improved color purity compared to the reference emitter, while maintaining a high external quantum efficiency (EQE) of about 22.5%. nih.gov

The performance of OLEDs can be optimized by carefully selecting the host material and doping concentration of the acridone-based emitter. researchgate.net A device using TRZ-DDPAc as an emitter doped in a polar host material achieved excellent efficiencies, with a current efficiency of 62.8 cd/A, a power efficiency of 56.3 lm/W, and an EQE of 27.3%. researchgate.net Another sky-blue OLED based on a BSQ-DMAC emitter reached a high maximum EQE of 4.94% and a maximum luminance of 7761 cd m⁻². nih.gov

The table below presents the performance of several OLEDs incorporating acridone derivatives.

EmitterHostDoping Conc.Max. EQE (%)Emission ColorCIE Coordinates
2,7-CF3-Ph-DMAC-TRZ--22.5Blue(0.22, 0.41)
TRZ-DDPAcDBFPO30%27.3Green-
PyPhDMAC--3.7Sky-blue-
PyPhDMAC (Exciplex)4,4′,4″-tris[phenyl(m-tolyl)amino]triphenylamine-6.9Green-yellow-
BSQ-DMAC--4.94Sky-blue-
TPO-AP-Non-doped4.26Deep Blue-

Data compiled from multiple research sources. nih.govnih.govresearchgate.netdiva-portal.orgnih.gov

Photoinitiators in Polymerization Chemistry

Acridone derivatives have been successfully developed as photoinitiators for free radical polymerization, particularly for acrylate (B77674) monomers, under visible light irradiation. researcher.lifemdpi.com Their strong absorption in the near-UV and visible regions, coupled with their ability to form excited states that can initiate polymerization, makes them highly effective for this purpose. mdpi.com

Design and Performance in Free Radical Polymerization (Type II Photoinitiation)

Acridone derivatives typically function as Type II photoinitiators. mdpi.comrsc.org In this mechanism, the photoinitiator, upon absorbing light, is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. rsc.org This excited triplet state then interacts with a co-initiator (e.g., an amine or a thiol) through a hydrogen abstraction or electron transfer process to generate free radicals that initiate the polymerization of monomers like acrylates. rsc.orggoogle.com

Novel acridone-based photoinitiators have been designed and synthesized for the free radical polymerization of acrylates using a 405 nm LED light source. researcher.lifemdpi.com These derivatives have been shown to be effective as mono-component Type II photoinitiators, achieving high final conversions of the acrylate groups. researcher.lifemdpi.com The photoinitiation mechanisms have been investigated using various techniques, including steady-state photolysis, fluorescence spectroscopy, and electron spin resonance, to understand the generation of reactive species. mdpi.comresearchgate.net

The efficiency of these photoinitiators is influenced by their chemical structure and the reaction conditions. For example, the polymerization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA) has been successfully initiated using various dye-sensitized systems, including those based on acridone derivatives. researchgate.net The rate of polymerization and the final monomer conversion depend on the specific structures of both the sensitizer (B1316253) and the co-initiator. researchgate.net

Synergistic Effects in Multicomponent Photoinitiating Systems

The performance of acridone-based photoinitiators can be significantly enhanced by using them in multicomponent systems. mdpi.comnih.gov These systems typically consist of the acridone derivative (photosensitizer), an electron donor (like an amine, e.g., ethyl 4-(dimethylamino)benzoate (B8555087) or EDB), and sometimes an electron acceptor (like an iodonium (B1229267) salt). mdpi.comnih.gov

In these multicomponent systems, synergistic effects are observed, leading to higher polymerization rates and final monomer conversions compared to two-component systems. nih.govresearchgate.net For instance, two-component systems of acridone derivatives and an iodonium salt have been shown to be more efficient than the acridone derivative alone. researchgate.net The addition of a third component, such as N-vinylcarbazole (NVK) or triphenylphosphine (B44618) (TPP), can further improve the efficiency. researchgate.net

The mechanism in a three-component system can be more complex, potentially involving parallel reaction pathways that generate multiple radical species from a single absorbed photon, thereby accelerating the polymerization process. rsc.org For example, an excited sensitizer can react with both an electron donor and an electron acceptor, leading to a more efficient generation of initiating radicals. rsc.org The choice of the co-initiators is crucial for maximizing the synergistic effects and achieving optimal polymerization performance. rsc.orgresearchgate.net

Functional Hybrid Materials

The integration of acridone derivatives, such as this compound, into mesoporous silica (B1680970) structures like Mobil Composition of Matter No. 41 (MCM-41) creates advanced functional hybrid materials with significant potential in sensing and optics. researchgate.netbeilstein-journals.org The unique properties of MCM-41, including high surface area, uniform pore size, and an ordered hexagonal pore structure, make it an ideal host for organic chromophores. researchgate.netbeilstein-journals.org The functionalization can be achieved through methods like co-condensation, where an organosilane precursor bearing the acridone fluorophore is mixed with the primary silicon source (e.g., tetraethyl orthosilicate) during the sol-gel synthesis. beilstein-journals.org This approach often results in a more homogeneous distribution of the functional groups within the silica matrix compared to post-synthesis grafting. beilstein-journals.org

The resulting acridone-modified silica materials exhibit tunable fluorescence properties. For instance, the fluorescence of an N-propylacridone group integrated into MCM-41 can be altered by complexation of its carbonyl group with scandium triflate, highlighting its potential for use in solid-state sensors. researchgate.netbeilstein-journals.org The covalent attachment of these organic fluorophores allows for the development of materials that can act as energy down-converting phosphors. researchgate.net These hybrid materials are promising for various applications, including catalysis, adsorption, and as heterogeneous chelates for sensing toxic metals. orientjchem.org The inherent optical and electronic inertness of the silica framework is advantageous for creating sensitive optical sensors for a range of organic compounds. orientjchem.org

Research into these hybrid materials involves extensive characterization to confirm the successful integration and ordering of the structure. Techniques such as X-ray diffraction (XRD), N₂ adsorption-desorption analysis, transmission electron microscopy (TEM), and various spectroscopic methods (FTIR, UV-vis, NMR) are employed to verify the material's structural and chemical properties. researchgate.netbeilstein-journals.org

Table 1: Properties of Acridone-Functionalized MCM-41 Hybrid Material

PropertyDescriptionSignificance
Synthesis Method Co-condensation of an N-propylacridone silane (B1218182) precursor with TEOS. beilstein-journals.orgEnsures homogeneous distribution of the acridone fluorophore within the silica matrix. beilstein-journals.org
Structure Highly ordered 2D hexagonal pore structure. researchgate.netbeilstein-journals.orgProvides a high internal surface area and uniform channels for interaction with analytes. researchgate.netorientjchem.org
Functionality Covalently attached acridone fluorophores. beilstein-journals.orgImparts fluorescence properties to the inert silica framework. researchgate.net
Tunability Fluorescence can be tuned by complexation with metal ions (e.g., Scandium triflate). researchgate.netbeilstein-journals.orgEnables the design of selective solid-state sensors and optical devices. researchgate.netbeilstein-journals.org
Potential Applications Solid-state sensors, optics, heterogeneous catalysis, gas storage. beilstein-journals.orgorientjchem.orgThe combination of a robust, high-surface-area support with a functional organic molecule opens up diverse technological uses. beilstein-journals.orgorientjchem.org

Microfabrication and 3D Printing

Acridone derivatives are emerging as highly effective components in photoinitiating systems for direct laser writing (DLW), a high-resolution 3D printing technique. mdpi.com DLW, often based on two-photon polymerization (TPP), allows for the fabrication of complex three-dimensional microstructures with sub-diffraction limit spatial resolution. google.com This technology is crucial for creating micro-optics, microfluidic devices, and biomedical scaffolds. google.commdpi.com

The role of acridone derivatives in this process is typically as a photoinitiator, a molecule that absorbs light from the laser and generates reactive species (radicals or cations) to trigger the polymerization of a monomer resin. mdpi.comresearchgate.net Acridone-based photoinitiators are valued for their strong absorption in the near-UV or visible range, excellent photostability, and the ability to form a photoexcited intramolecular charge transfer state, which enhances the efficiency of generating reactive species. mdpi.com

Recent studies have demonstrated that novel acridone derivatives can be used in multicomponent photoinitiating systems, often combined with an iodonium salt or an amine synergist, to polymerize acrylate monomers under irradiation from a 405 nm LED light source. mdpi.com These systems exhibit excellent polymerization-initiating abilities and achieve high final monomer conversions. mdpi.com The high photoreactivity of these acridone-based systems has been successfully leveraged in laser writing applications for the fabrication of detailed 3D patterns, demonstrating their practical utility in advanced manufacturing. mdpi.com The versatility of these compounds allows them to be used for both one-photon and two-photon polymerization, making them adaptable to various DLW setups. researchgate.net

Table 2: Performance of Acridone-Based Photoinitiating Systems in Polymerization

Photoinitiating SystemLight SourceMonomerFinal Conversion (%)Application
Acridone Derivative / Iodonium SaltLED @ 405 nm mdpi.comTriacrylate (TA)High mdpi.comDirect Laser Writing mdpi.com
Acridone Derivative / Amine (EDB)LED @ 405 nm mdpi.comTriacrylate (TA)High mdpi.com3D Patterning mdpi.com
Pyrazoline Derivative Sulfonium SaltsLaser @ 780 nm nih.govPentaerythritol triacrylate (PETA)N/A (Low threshold power of 4.5 mW) nih.govTwo-Photon Microfabrication nih.gov

Corrosion Science Applications

Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the corrosion inhibition mechanisms of acridine derivatives, which are directly applicable to understanding the behavior of this compound. pcbiochemres.comsamipubco.com These theoretical studies elucidate the relationship between the molecular structure of an inhibitor and its effectiveness in protecting metal surfaces. mdpi.com Acridine and its derivatives are recognized as effective corrosion inhibitors due to their planar structure, multiple π-bonds, and the presence of a nitrogen heteroatom with a lone pair of electrons, all of which facilitate strong adsorption onto metal surfaces. mdpi.compcbiochemres.com

DFT calculations are used to determine key quantum chemical parameters that correlate with inhibition efficiency. samipubco.com These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). samipubco.com A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests the molecule can accept electrons from the metal, forming a feedback bond. samipubco.com A small energy gap (ΔE) implies higher reactivity and better adsorption capability of the inhibitor molecule on the metal surface. samipubco.com

For example, a computational study on acridine derivatives, including 2-Ethyl-acridine (2EA), on an aluminum (Al 110) surface calculated the binding energies and other quantum parameters. pcbiochemres.compcbiochemres.com The study found that 2-Ethyl-acridine had a significant negative binding energy, indicating a spontaneous and strong adsorption process. pcbiochemres.compcbiochemres.com Such studies confirm that the protective layer forms through chemisorption, involving charge sharing or transfer between the inhibitor molecule and the metal surface. mdpi.com Molecular dynamics (MD) simulations further complement DFT by modeling the adsorption orientation, showing that the planar acridine structure allows for a large contact area and efficient surface coverage. mdpi.com

Table 3: Calculated Quantum Chemical Parameters for Acridine Derivatives as Corrosion Inhibitors

Inhibitor MoleculeBinding Energy (kcal/mol)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Acridine (ACD) -39.918-5.486-1.563.926 pcbiochemres.comsamipubco.compcbiochemres.com
2-Ethyl-Acridine (2EA) -46.319Not specifiedNot specifiedNot specified pcbiochemres.compcbiochemres.com
Acridine-2-Carboxylic Acid (ACA) -53.042Not specifiedNot specifiedNot specified pcbiochemres.compcbiochemres.com
Acridine-2-Carbaldehyde (A2C) -47.001Not specifiedNot specifiedNot specified pcbiochemres.compcbiochemres.com
2-bromo-9-(2-fluorophenyl)acridine (BFPA) Not specifiedNot specifiedNot specifiedLower ΔE than CPA and CFPA mdpi.comacs.org

Note: A more negative binding energy indicates stronger interaction and better inhibition potential. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency. samipubco.commdpi.com

Q & A

Q. How can researchers design experiments to probe this compound’s role in triplet-triplet annihilation upconversion (TTA-UC)?

  • Methodological Answer : Pair this compound (sensitizer) with annihilators (e.g., rubrene). Use transient absorption spectroscopy to monitor triplet-state lifetimes (µs–ms range). Viscosity-dependent studies (glycerol mixtures) assess diffusion-controlled TTA efficiency. Report photon upconversion quantum yields (ΦUC) under standardized AM1.5G solar simulation .

Data Analysis & Reporting

Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Perform Rietveld refinement on powder XRD data to identify preferred orientations. Compare experimental vs. simulated PXRD patterns (Mercury software) and validate thermal stability via DSC. Publish CIF files and deposition numbers (e.g., CCDC) for peer validation .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound’s bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC50 values via four-parameter logistic models. Report 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> > 0.98). For multiplex assays, apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer : Publish detailed protocols (e.g., reaction temperature ±1°C, stirring rates) and raw spectral data (NMR, HRMS) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers (e.g., CAS 13196-98-0) to avoid ambiguity. Participate in interlaboratory comparisons and report %RSD for key metrics .

Q. What guidelines govern the ethical use of this compound in animal toxicity studies?

  • Methodological Answer : Follow OECD 423 (acute toxicity) and 453 (carcinogenicity) protocols. Obtain IACUC approval and report ARRIVE 2.0 checklist items (e.g., sample size justification, randomization). Use negative controls (vehicle-only) and blind histopathological analyses to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.